molecular formula C7H6BrNO2 B12342672 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone

1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone

Cat. No.: B12342672
M. Wt: 216.03 g/mol
InChI Key: QWSYWVUSTMXNPU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone can be achieved through different synthetic routes. Typically, the preparation involves the following steps :

    Hydroxylation: Introduction of a hydroxyl group to the pyridine ring.

    Bromination: Substitution of a hydrogen atom with a bromine atom on the pyridine ring.

    Acylation: Introduction of an ethanone group to the pyridine ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-4-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds such as:

    1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoro-4-hydroxypyridin-3-YL)ethanone: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Iodo-4-hydroxypyridin-3-YL)ethanone: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atom .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-acetyl-5-bromo-1H-pyridin-4-one

InChI

InChI=1S/C7H6BrNO2/c1-4(10)5-2-9-3-6(8)7(5)11/h2-3H,1H3,(H,9,11)

InChI Key

QWSYWVUSTMXNPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C(C1=O)Br

Origin of Product

United States

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